5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-27-11-16(19(29)25-14-7-5-6-13(10-14)21(22,23)24)18-17(12-27)20(30)28(26-18)15-8-3-2-4-9-15/h2-12H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRDWUJCMKHZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
One of the key features of similar compounds is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to be orally bioavailable, suggesting that this compound may also have good oral bioavailability.
Result of Action
Similar compounds have been found to have inhibitory activity against various viruses, suggesting that this compound may also have antiviral effects.
Biological Activity
5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[4,3-c]pyridine core, which is known for its versatility in biological applications. The presence of the trifluoromethyl group enhances lipophilicity and biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles are recognized for their ability to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Studies : In vitro studies demonstrated that the compound exhibited significant antiproliferative effects against several cancer cell lines, including breast and lung cancers .
2. Antimicrobial Activity
Pyrazole derivatives have shown promising antimicrobial properties:
- Antibacterial Effects : The compound has been tested against common bacterial strains, exhibiting notable inhibitory effects, particularly against Gram-positive bacteria .
- Antifungal Properties : Preliminary data suggest potential antifungal activity, which warrants further investigation .
3. Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds like this pyrazole derivative have been studied for their anti-inflammatory effects:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : Animal models have shown reduced inflammation markers upon administration of the compound .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Property | Value |
|---|---|
| Solubility | High in organic solvents |
| Bioavailability | Moderate to high |
| Half-life | Varies based on formulation |
Tables of Biological Activity
Here are summarized findings from various studies on the biological activities of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazolo[4,3-c]pyridine derivatives, emphasizing substituent variations and their implications:
Notes:
- Synthetic Efficiency: The quinoline-substituted analog (7f) demonstrates high synthetic efficiency (84% yield) under mild conditions (room temperature, 12 hours), suggesting robustness in the pyrazolo[4,3-c]pyridine scaffold synthesis .
- Carboxamide Group: The 3-(trifluoromethyl)phenyl group in the target compound offers enhanced electron-withdrawing and hydrophobic effects relative to 4-methylphenyl or tetrahydrofuran-methyl groups, which may influence binding affinity and metabolic stability .
- The target compound’s intermediate size (~451.4 Da) balances lipophilicity and solubility .
Research Findings and Implications
- Structural Confirmation : Analogs like 7f and CAS 923145-85-1 were validated via NMR, IR, and elemental analysis, confirming the reliability of synthetic routes for this class .
- Physicochemical Gaps: Missing data (e.g., melting points, solubility for the target compound) limit direct comparisons. However, the trifluoromethyl group’s known role in improving membrane permeability suggests advantages over non-fluorinated analogs .
Q & A
Q. What are the common synthetic routes for preparing this pyrazolo-pyridine carboxamide derivative?
The synthesis of such heterocyclic compounds typically involves multi-step reactions. For example, refluxing a mixture of precursors (e.g., substituted pyrimidines, aldehydes, and sodium acetate) in glacial acetic acid/acetic anhydride, followed by recrystallization from ethyl acetate/ethanol, yields crystalline products suitable for structural analysis . Key steps include cyclization and functional group activation, with yields optimized via solvent selection and catalyst ratios.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR/IR Spectroscopy : Used to confirm functional groups (e.g., carboxamide C=O stretch at ~1650–1750 cm⁻¹) and aromatic protons (δ 7.0–8.5 ppm in H NMR) .
- X-ray Crystallography : Critical for resolving 3D conformation. For example, deviations from planar geometry (e.g., puckered pyrimidine rings) and dihedral angles between fused rings (e.g., 80.94° in related compounds) are quantified to validate molecular geometry .
Q. What are typical challenges in achieving high purity during synthesis?
Impurities often arise from incomplete cyclization or side reactions. Recrystallization in ethyl acetate/ethanol (3:2) or column chromatography with silica gel effectively isolates the target compound. Monitoring reaction progress via TLC and optimizing reflux duration (e.g., 8–10 hours) minimizes byproducts .
Advanced Research Questions
Q. How can computational methods optimize synthetic routes for this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search algorithms identify optimal conditions (e.g., solvent polarity, temperature) by analyzing electronic parameters like HOMO-LUMO gaps. Experimental data are fed back into simulations to refine predictive models .
Q. How to resolve discrepancies in crystallographic data between studies?
Validate structural models using:
- Hydrogen Bonding Analysis : Compare bifurcated C–H···O interactions (e.g., bond lengths 2.52–2.68 Å) to ensure consistency with known packing patterns .
- Thermal Ellipsoid Plots : Assess atomic displacement parameters to detect disorder or dynamic effects. Refinement with riding H-atom models (Uiso = 1.2–1.5 Ueq) improves accuracy .
Q. What strategies are effective for exploring structure-activity relationships (SAR) of this compound?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring to modulate bioavailability.
- In Vitro Assays : Screen analogs for kinase inhibition or receptor binding using fluorescence polarization or SPR.
- MD Simulations : Predict binding modes with target proteins (e.g., kinases) by docking the carboxamide moiety into active sites .
Q. How to design reactors for scaling up synthesis while maintaining yield?
Consider:
- Mixing Efficiency : Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization).
- Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C) enable recycling and reduce costs.
- Process Control : Implement PAT (Process Analytical Technology) tools like in-line IR to monitor reaction progress in real-time .
Methodological Considerations
Q. How to analyze reaction mechanisms for carboxamide derivatives with conflicting data?
- Isotopic Labeling : Track O in carbonyl groups to confirm nucleophilic attack pathways.
- Kinetic Studies : Measure rate constants under varying pH and temperature to distinguish between SN1/SN2 mechanisms.
- Computational Validation : Compare experimental activation energies with DFT-calculated values (e.g., ΔG‡) .
Q. What advanced techniques validate hydrogen bonding networks in crystal structures?
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···H, N···H contacts) to identify dominant packing forces.
- Topological Analysis : Use Bader’s QTAIM to map bond critical points in electron density distributions .
Data Contradiction Analysis
Q. How to address conflicting reports on biological activity for similar compounds?
- Meta-Analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers.
- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., cell line, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
